molecular formula C17H24N2O2 B3365276 N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 121593-91-7

N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No. B3365276
CAS RN: 121593-91-7
M. Wt: 288.4 g/mol
InChI Key: GSXRCCZMEJMMRI-UHFFFAOYSA-N
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Description

“N-(2,2-dimethoxyethyl)methacrylamide” is a compound with the molecular formula C8H15NO3 . It has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da .


Molecular Structure Analysis

The molecular structure of “N-(2,2-dimethoxyethyl)methacrylamide” is based on structures generated from information available in ECHA’s databases .

Scientific Research Applications

Synthesis and Material Properties

A study by Uludağ and Serdaroğlu (2020) described an efficient synthesis sequence for a closely related compound, 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole. This compound, synthesized through several steps, showed potential as a non-linear optical material due to its significant β tensor, indicating applications in optoelectronics and photonics (Uludağ & Serdaroğlu, 2020).

Photophysics and Fluorescence Properties

Ghosh et al. (2013) synthesized two fluorophores, including a derivative of 2,3,4,9-tetrahydro-1H-carbazol-1-one, and conducted a comprehensive photophysical characterization. The study found these compounds to be sensitive to solvent polarity, with significant fluorescence spectral shifts, suggesting their potential use in fluorescence-based applications and sensors (Ghosh et al., 2013).

Asymmetric Synthesis for Pharmaceutical Applications

Boggs et al. (2007) reported an efficient asymmetric synthesis of a derivative of 2,3,4,9-tetrahydro-1H-carbazol-1-amine, highlighting its potential in pharmaceutical applications. The synthesis process demonstrated high selectivity, indicating the compound's relevance in the synthesis of specific pharmaceutical agents (Boggs et al., 2007).

Ligand-Receptor Interactions

Dionne et al. (1986) investigated the synthesis of analogues of 2,3,4,9-tetrahydro-1H-carbazol-1-amine and their in vitro inotropic activity. This study provides insights into the compound's potential interactions with biological receptors,which could be critical for developing drugs targeting specific physiological pathways (Dionne et al., 1986).

Organic Synthesis and Chemical Properties

Several studies have focused on the synthesis and chemical properties of derivatives and analogs of 2,3,4,9-tetrahydro-1H-carbazol-1-amine. For instance, Kuwahara et al. (2005) explored the double N-arylation of primary amines for synthesizing multisubstituted carbazoles, which can be useful in organic chemistry and drug development (Kuwahara et al., 2005). Additionally, Jeevanandam and Srinivasan (1995) reported the synthesis and cycloaddition of dihydropyrrolo[3,4-b]indoles, which are structurally related to 2,3,4,9-tetrahydro-1H-carbazol-1-amine, for the production of polysubstituted carbazoles (Jeevanandam & Srinivasan, 1995).

Bioactive Compound Derivatization

Waldau et al. (2009) investigated the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole, revealing the production of several hydroxylated derivatives. This study opens avenues for utilizing microbial pathways to modify or enhance the properties of bioactive carbazole derivatives for various applications, including pharmaceuticals (Waldau et al., 2009).

Catalysis and Chemical Reactions

Lyubimov et al. (2015) conducted research on the use of complex catalysts for the asymmetric direct reductive amination of carbazol-1-ones, demonstrating the potential of these compounds in catalytic applications. This research highlights the versatility of 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives in synthetic chemistry, particularly in catalysis (Lyubimov et al., 2015)

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-11-7-8-14-13(9-11)12-5-4-6-15(17(12)19-14)18-10-16(20-2)21-3/h7-9,15-16,18-19H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXRCCZMEJMMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387151
Record name N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

CAS RN

121593-91-7
Record name N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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